(Z)-5-(hexadec-9-enoyloxy)octadecanoicacid
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Overview
Description
Preparation Methods
5-POHSA can be synthesized through the esterification of palmitoleic acid with hydroxy stearic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond .
Chemical Reactions Analysis
5-POHSA undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bond of the palmitoleic acid moiety, leading to the formation of epoxides or other oxidized products.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-POHSA has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of FAHFAs and their interactions with other molecules.
Mechanism of Action
The mechanism of action of 5-POHSA involves its interaction with specific molecular targets and pathways. It has been shown to improve glucose tolerance and stimulate insulin secretion by modulating the activity of the Glut4 glucose transporter in adipose tissue . Additionally, 5-POHSA exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
5-POHSA is part of the FAHFA family, which includes other compounds such as:
9-SAHSA: Another FAHFA with similar anti-diabetic properties.
5-PAHSA: Known for its anti-inflammatory effects.
9-PAHSA: Exhibits both anti-diabetic and anti-inflammatory properties.
Compared to these similar compounds, 5-POHSA is unique due to its specific esterification at the 5th carbon of hydroxy stearic acid, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C34H64O4 |
---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
5-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13- |
InChI Key |
HADGPAWFBKHJNM-SQFISAMPSA-N |
SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Synonyms |
(Z)-5-(hexadec-9-enoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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